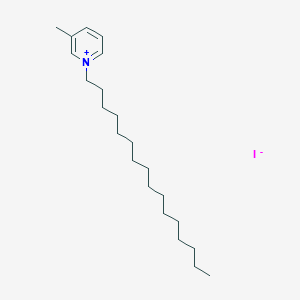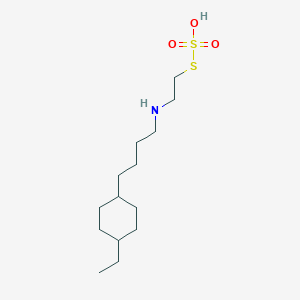
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride is a chemical compound with the molecular formula C17H20ClN and a molecular weight of 273.8004 . This compound is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
準備方法
The synthesis of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as N-methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst or reagent that facilitates the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological targets and pathways.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can be compared with other similar compounds, such as:
N-Methyl-3-phenyl-3-(p-tolyl)-2-propen-1-amine: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(m-tolyl)-2-propen-1-amine: Another similar compound with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine: This compound is closely related but lacks the hydrochloride group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its chemical properties and biological activity.
特性
CAS番号 |
21165-65-1 |
|---|---|
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC名 |
N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-14-8-6-7-11-16(14)17(12-13-18-2)15-9-4-3-5-10-15;/h3-12,18H,13H2,1-2H3;1H |
InChIキー |
VCFUJWHEYRPYSG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=CCNC)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


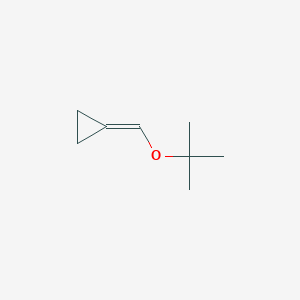
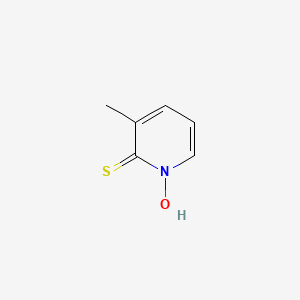

![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
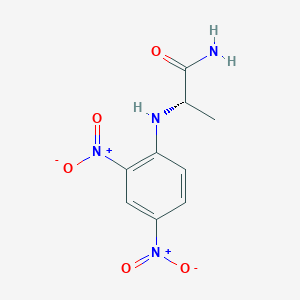
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
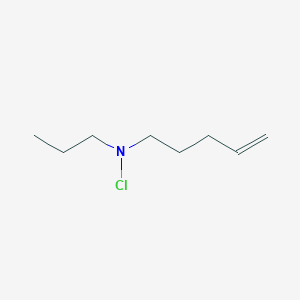
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
